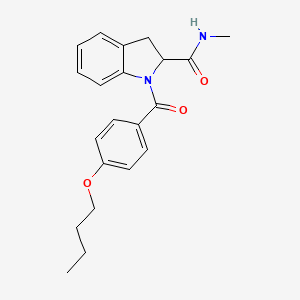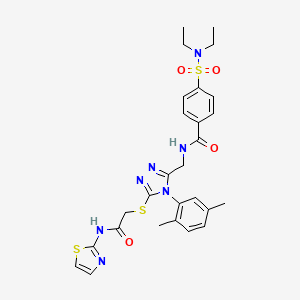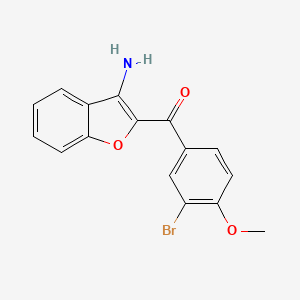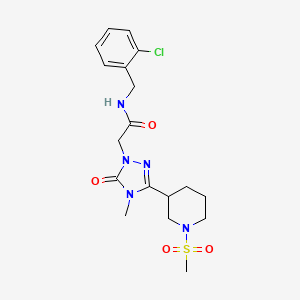![molecular formula C12H16BrNO3 B2484430 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide CAS No. 1864057-40-8](/img/structure/B2484430.png)
3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a chemical compound of interest due to its bromo and amide functional groups, which suggest potential reactivity and applications in organic synthesis and material science. Its molecular structure, featuring a bromine atom and a dimethoxyphenyl group attached to a propanamide backbone, hints at interesting chemical properties and potential utility in various fields, including medicinal chemistry and polymer science.
Synthesis Analysis
While specific synthesis routes for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide are not directly documented, related compounds such as brominated phenethylamines and amides are typically synthesized through halogenation reactions, amide coupling reactions, or via the use of bromine as a cyclic reagent in targeted synthetic pathways (Carmo et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide often features bromophenyl and dimethoxyphenyl groups, which can influence the compound's electronic and steric properties. For instance, the molecular structure of a related compound with bromophenyl and dimethoxyphenyl groups linked through a spacer revealed an E conformation around the double bond, highlighting the potential impact of substituents on molecular conformation (Escobar et al., 2012).
Wissenschaftliche Forschungsanwendungen
Applications in Herbicidal Activity
Herbicidal Activity : N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, synthesized using bromine, showed effective herbicidal activity, as evidenced by its crystal structure and related properties (Liu et al., 2008). Additionally, N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was also found to be effective in herbicidal activity (Liu et al., 2007).
Applications in Antimicrobial Properties
Antimicrobial Properties : Arylsubstituted Halogen(thiocyanato)amides containing a 4-Acetylphenyl fragment underwent copper catalytic anionarylation, resulting in compounds with notable antibacterial and antomycotic activity (Baranovskyi et al., 2018).
Applications in Chemical Analysis
Detection in Toxicology : A case of severe intoxication involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-benzyl phenethylamines, was detected and quantified using a high-performance liquid chromatography with tandem mass spectrometry method (Poklis et al., 2014).
Applications in Biochemical Research
Carbonic Anhydrase Inhibition : Compounds such as (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its derivatives showed inhibitory capacities against human cytosolic carbonic anhydrase II isozyme, making them valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Applications in Material Science
Electrochemical Properties : The electrochemical reduction of a bromo-propargyloxy ester at vitreous carbon cathodes in dimethylformamide was studied, revealing important mechanistic insights and product formations (Esteves et al., 2003).
Applications in Crystallography
Crystal Structure Analysis : The crystal structure and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) Propanamide were determined, showcasing the molecule's anti-Mycobacterium phlei 1180 activity and the importance of weak hydrogen bonds in its three-dimensional stacking (Bai et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(11(7-10)17-2)8-14-12(15)5-6-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSRKXXWAINJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)






![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)


![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)
